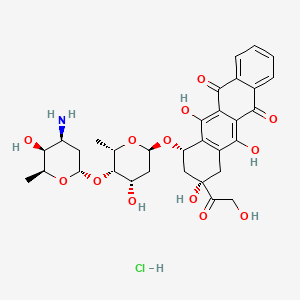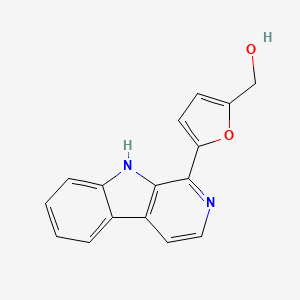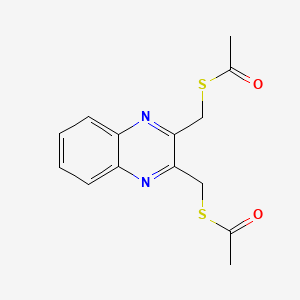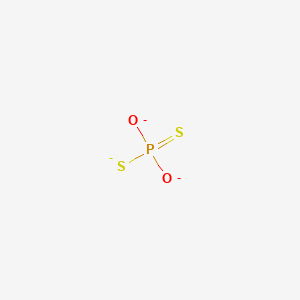
Cantharidin methylimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cantharidin methylimide is a derivative of cantharidin, a naturally occurring compound produced by blister beetles of the families Meloidae and Oedemeridae . Cantharidin is known for its potent vesicant properties and has been used in traditional medicine for various therapeutic purposes. This compound, specifically, is synthesized to reduce the toxicity associated with cantharidin while retaining its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cantharidin methylimide is synthesized from cantharidin and methylamine. The general procedure involves reacting cantharidin with an excess of methylamine at elevated temperatures (75°C to 85°C) for about one hour . The reaction mixture is then cooled, allowing the formation of crystals, which are subsequently purified by recrystallization from hot water .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of distilled water for purification is preferred due to its simplicity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Cantharidin methylimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Cantharidin methylimide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups.
Mécanisme D'action
Cantharidin methylimide exerts its effects by inhibiting protein phosphatases, particularly protein phosphatase 2A . This inhibition leads to the disruption of cellular signaling pathways, resulting in cell cycle arrest and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Cantharidin: The parent compound, known for its potent vesicant properties and higher toxicity.
Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar biological activity.
Uniqueness: Cantharidin methylimide is unique due to its balance of reduced toxicity and retained biological activity. This makes it a safer alternative to cantharidin while still being effective in various applications .
Propriétés
IUPAC Name |
(3aS,4R,7S,7aR)-2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3/t6-,7+,10+,11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQNOBSCYAIJIH-FIPCFZRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C)C)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76970-78-0 |
Source


|
| Record name | Cantharidin methylimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076970780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLCANTHARIDIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T9S2Y75E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














